

Emvododstat: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism

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Compound of Interest

Compound Name: *Emvododstat*

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Introduction

Emvododstat (formerly PTC299) is an orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] By inhibiting DHODH, **emvododstat** depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This mechanism of action leads to the arrest of cell cycle progression and inhibition of proliferation in rapidly dividing cells, such as cancer cells and activated lymphocytes.[3] **Emvododstat** is currently under clinical investigation for the treatment of various diseases, including acute myeloid leukemia (AML) and COVID-19.[1][4] This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of **emvododstat**, compiled from available preclinical and clinical data.

Pharmacokinetics

Emvododstat has been characterized in several preclinical species and in human clinical trials. It is orally bioavailable and exhibits a generally slow absorption profile.[3][5]

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice, rats, dogs, and rhesus monkeys have demonstrated that **emvododstat** is absorbed after oral administration, with time to maximum plasma

concentration (Tmax) ranging from 2 to 5 hours.[3][5] In rhesus monkeys, oral administration of **emvododstat** led to a rapid increase in plasma concentrations, peaking at approximately 2 hours post-dose.[1][6] This was accompanied by a corresponding increase in the plasma levels of dihydroorotate (DHO), the substrate of DHODH, indicating rapid target engagement and enzyme inhibition.[1][6]

Table 1: Preclinical Pharmacokinetic Parameters of **Emvododstat**

Species	Dose	Route	Tmax (h)
Mouse	Not Specified	Oral	~2-5
Rat	Not Specified	Oral	~2-5
Dog	Not Specified	Oral	~2-5
Rhesus Monkey	Not Specified	Oral	~2

Note: Specific Cmax, AUC, and half-life data from these preclinical studies are not publicly available in the reviewed literature.

Clinical Pharmacokinetics

In human clinical trials involving over 300 healthy volunteers and cancer patients, **emvododstat** has demonstrated a favorable pharmacokinetic profile.[6] A drug-drug interaction study in 18 healthy subjects who received a single oral dose of 250 mg **emvododstat** with food provided insight into its clinical pharmacokinetics.[7]

Table 2: Human Pharmacokinetic Parameters of Dextromethorphan With and Without **Emvododstat**

Parameter	Dextromethorphan Alone	Dextromethorphan + Emvododstat
Cmax (pg/mL)	2006	5847
AUC0-last (h·pg/mL)	18,829	157,400
AUC0-inf (h·pg/mL)	21,585	362,107

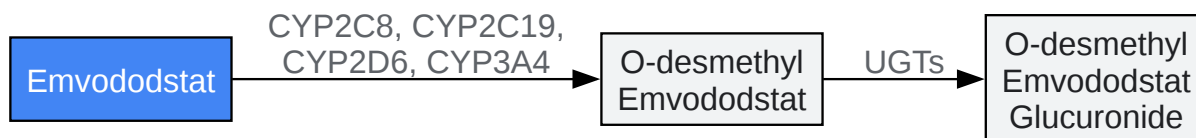
This table illustrates the significant increase in dextromethorphan exposure when co-administered with **emvododstat**, highlighting **emvododstat**'s potent inhibitory effect on CYP2D6.[7]

Metabolism

The metabolism of **emvododstat** has been investigated in vitro using hepatocytes from various species, including humans. The primary metabolic pathway identified is O-demethylation, followed by glucuronidation.[1][3]

Metabolic Pathways

The major metabolite of **emvododstat** is O-desmethyl **emvododstat**. [1] This metabolite is then further conjugated with glucuronic acid to form O-desmethyl **emvododstat** glucuronide.[1] The formation of O-desmethyl **emvododstat** is mediated by several cytochrome P450 (CYP) enzymes, with CYP2C8, CYP2C19, CYP2D6, and CYP3A4 being involved.[1][3][5]



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Caption: Metabolic pathway of **Emvododstat**.

Experimental Protocols

Metabolite Profiling in Hepatocytes:

- System: Freshly isolated hepatocytes from rats, dogs, monkeys, and humans.
- Incubation: Hepatocytes are incubated with **emvododstat** at a specified concentration (e.g., 1 μ M) in a suitable buffer system at 37°C.
- Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

- **Sample Preparation:** The reaction is quenched by adding a solvent like acetonitrile. The samples are then centrifuged to precipitate proteins, and the supernatant is collected for analysis.
- **Analysis:** Samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify **emvododstat** and its metabolites.

Drug-Drug Interactions

Emvododstat has been evaluated for its potential to cause drug-drug interactions through the inhibition or induction of drug-metabolizing enzymes and transporters.

Cytochrome P450 Inhibition

In vitro studies have shown that both **emvododstat** and its major metabolite, O-desmethyl **emvododstat**, can inhibit the activity of CYP2D6.^{[1][3]} A clinical drug-drug interaction study confirmed that **emvododstat** is a strong inhibitor of CYP2D6 in humans.^[7] In this study, co-administration of a single 250 mg dose of **emvododstat** with the CYP2D6 probe substrate dextromethorphan resulted in a 2.9-fold increase in dextromethorphan C_{max} and an 8.4- to 14.9-fold increase in dextromethorphan AUC.^[7]

Cytochrome P450 Induction

In vitro studies have indicated that **emvododstat** and O-desmethyl **emvododstat** can induce the expression of certain CYP enzymes to varying extents.^{[1][3]} The clinical significance of this finding requires further investigation.

Transporter Interactions

Emvododstat and its O-desmethyl metabolite have been shown to inhibit the activity of the Breast Cancer Resistance Protein (BCRP) transporter in vitro.^{[1][3]} However, a clinical drug-drug interaction study with the BCRP substrate rosuvastatin demonstrated no significant impact of **emvododstat** on rosuvastatin exposure. This suggests that clinically significant BCRP-mediated drug interactions are unlikely. Neither **emvododstat** nor its primary metabolite were found to be substrates for common efflux or uptake transporters.^{[1][3]}

Table 3: Summary of In Vitro Drug Interaction Potential of **Emvododstat** and O-desmethyl **Emvododstat**

Interaction	Emvododstat	O-desmethyl Emvododstat
CYP Inhibition		
CYP2D6	Inhibitor	Inhibitor
CYP Induction	Inducer (extent variable)	Inducer (extent variable)
Transporter Inhibition		
BCRP	Inhibitor	Inhibitor
Bile Salt Transporters	No Inhibition	No Inhibition
Other Efflux/Uptake Transporters	No Inhibition	No Inhibition
Transporter Substrate		
Common Efflux/Uptake Transporters	No	No

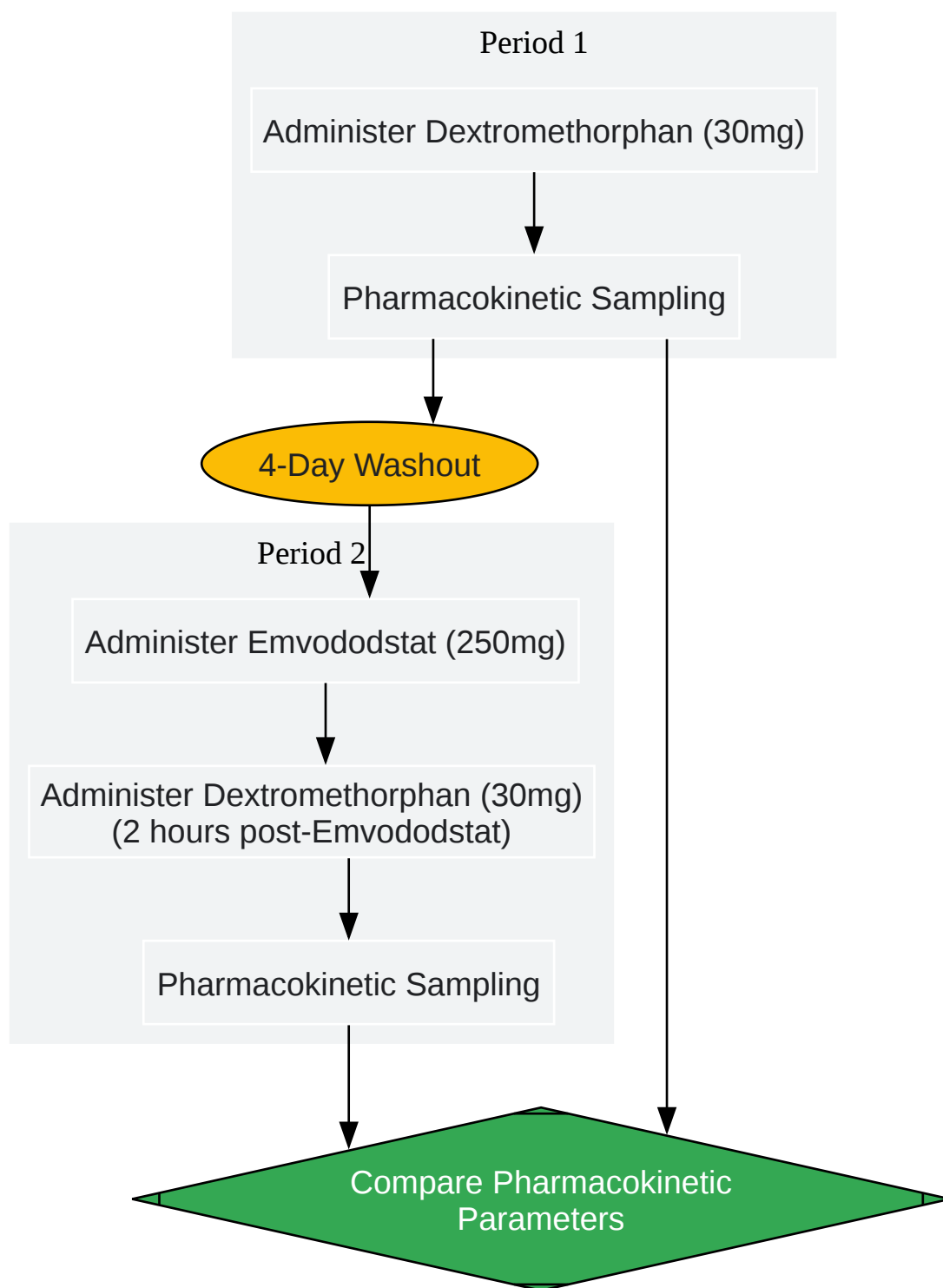
Experimental Protocols

CYP Inhibition Assay (In Vitro):

- System: Human liver microsomes or recombinant human CYP enzymes.
- Substrates: Specific probe substrates for each CYP isoform (e.g., dextromethorphan for CYP2D6).
- Incubation: Microsomes or recombinant enzymes are incubated with the probe substrate, a cofactor-generating system (e.g., NADPH), and varying concentrations of **emvododstat** or its metabolite.
- Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS. The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is determined.

Clinical Drug-Drug Interaction Study (**Emvododstat** and Dextromethorphan):[\[7\]](#)

- Design: An open-label, two-period, single-sequence study in healthy volunteers.
- Period 1: Subjects receive a single oral dose of 30 mg dextromethorphan.
- Washout: A 4-day washout period.
- Period 2: Subjects receive a single oral dose of 250 mg **envododstat** with food, followed two hours later by a 30 mg oral dose of dextromethorphan.
- Sampling: Serial blood samples are collected over time in both periods to determine the plasma concentrations of dextromethorphan and its metabolite, dextrorphan.
- Analysis: Plasma concentrations are determined using a validated LC-MS/MS method. Pharmacokinetic parameters (C_{max}, AUC) are calculated and compared between the two periods.



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Caption: Clinical drug-drug interaction study workflow.

Conclusion

Emvododstat is an orally bioavailable inhibitor of DHODH with a predictable pharmacokinetic profile. Its primary route of metabolism is through O-demethylation mediated by multiple CYP enzymes, followed by glucuronidation. A key clinical consideration is its potent inhibition of CYP2D6, which necessitates careful evaluation of co-administered medications that are substrates for this enzyme. While in vitro findings suggested potential for BCRP inhibition and CYP induction, clinical data for BCRP and further investigation for CYP induction are important for a complete understanding of its drug-drug interaction profile. The data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this promising therapeutic agent.

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